3-Chloro-4,5-dimethoxybenzaldehyde

Übersicht

Beschreibung

3-Chloro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals , and acts as a crucial starting material for heterocyclic compound synthesis .

Molecular Structure Analysis

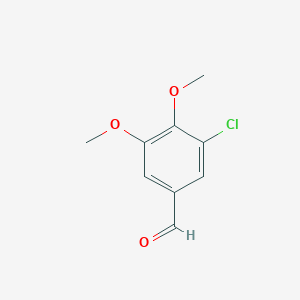

The molecular formula of 3-Chloro-4,5-dimethoxybenzaldehyde is C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis

The highly reactive nature of 3-Chloro-4,5-dimethoxybenzaldehyde allows its utilization as a reagent in organic synthesis . Within organic synthesis, it enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .Physical And Chemical Properties Analysis

3-Chloro-4,5-dimethoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 301.8±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.2±3.0 kJ/mol and a flash point of 131.2±25.5 °C . The index of refraction is 1.549, and it has a molar refractivity of 51.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chloro-4,5-dimethoxybenzaldehyde: is a versatile building block in organic synthesis. It’s used to synthesize various molecules, including aryl aldehydes, alkynes, and heterocyclic compounds. Its reactivity allows for the creation of complex structures essential in pharmaceuticals and agrochemicals .

Heterocyclic Compound Synthesis

This compound acts as a crucial starting material for the synthesis of heterocyclic compounds. These structures are found in many drugs and are important for creating compounds with a wide range of pharmacological activities .

Agrochemical Development

In the field of agrochemistry, 3-Chloro-4,5-dimethoxybenzaldehyde is used to develop new agrochemicals. Its derivatives can be designed to function as pesticides or herbicides, contributing to crop protection and yield improvement .

Biochemical Research

Biochemists utilize this compound in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases. These enzymes play critical roles in metabolism and antibiotic resistance, respectively .

Material Science

Researchers in material science may employ 3-Chloro-4,5-dimethoxybenzaldehyde to create novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reagent in chromatography and spectrometry to identify or quantify other substances due to its distinct chemical structure .

Medicinal Chemistry

Medicinal chemists might use 3-Chloro-4,5-dimethoxybenzaldehyde to design and synthesize new drug candidates, particularly those targeting neurological disorders or cancer, given its potential to cross the blood-brain barrier and its structural versatility .

Nanotechnology

Lastly, in nanotechnology, this compound could be used to synthesize organic frameworks or as a precursor for nanoparticles that have applications in drug delivery or imaging .

Wirkmechanismus

Target of Action

3-Chloro-4,5-dimethoxybenzaldehyde (3C4DMB) is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals . The primary targets of 3C4DMB are the molecules it helps synthesize, such as aryl aldehydes, alkynes, and heterocyclic compounds .

Mode of Action

The mode of action of 3C4DMB is contingent upon its specific application . In the context of organic synthesis, it acts as a reagent, facilitating the formation of an array of compounds . It enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .

Biochemical Pathways

In biochemistry, 3C4DMB plays a pivotal role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases . These enzymes are involved in various biochemical pathways, including drug metabolism and bacterial resistance to antibiotics, respectively .

Pharmacokinetics

Given its use in organic synthesis and biochemistry, it’s likely that these properties would vary based on the specific compounds it helps synthesize .

Result of Action

The result of 3C4DMB’s action is the successful synthesis of a variety of compounds, including aryl aldehydes, alkynes, and heterocyclic compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and functions .

Action Environment

The action, efficacy, and stability of 3C4DMB can be influenced by various environmental factors.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Eigenschaften

IUPAC Name |

3-chloro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZCHEDPEAQEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286466 | |

| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4,5-dimethoxybenzaldehyde | |

CAS RN |

18268-68-3 | |

| Record name | 18268-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.